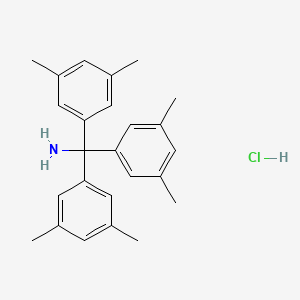

Tris(3,5-dimethylphenyl)methanamine HCl

Description

Tris(3,5-dimethylphenyl)methanamine HCl is a tertiary amine hydrochloride salt characterized by a central methanamine group substituted with three 3,5-dimethylphenyl aromatic rings. This compound is structurally distinguished by the electron-donating methyl groups at the 3,5-positions of each phenyl ring, which influence its electronic and steric properties. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals, agrochemicals, or catalysis .

Properties

Molecular Formula |

C25H30ClN |

|---|---|

Molecular Weight |

380.0 g/mol |

IUPAC Name |

tris(3,5-dimethylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C25H29N.ClH/c1-16-7-17(2)11-22(10-16)25(26,23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24;/h7-15H,26H2,1-6H3;1H |

InChI Key |

JZCYAXODELCYKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)(C3=CC(=CC(=C3)C)C)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3,5-dimethylphenyl)methanamine hydrochloride typically involves the reaction of 3,5-dimethylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of Tris(3,5-dimethylphenyl)methanamine hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Tris(3,5-dimethylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tris(3,5-dimethylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tris(3,5-dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Key Comparative Insights

Substituent Effects on Activity

- Electron-Donating vs. Electron-Withdrawing Groups : While this compound features methyl groups (electron-donating), analogs like 2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethanamine HCl () use CF₃ groups (electron-withdrawing). Electron-withdrawing substituents in carboxamides () enhance PET-inhibiting activity, but methyl groups in similar compounds achieve comparable efficacy (~10 µM IC₅₀) due to optimized lipophilicity .

Role of Core Functional Groups

- Amine vs. Phosphine : Tris(3,5-dimethylphenyl)phosphine () serves as a ligand in catalysis, leveraging steric bulk from methyl groups for selective metal coordination. In contrast, the methanamine derivative’s amine group may interact with biological targets (e.g., enzymes) or act as a chiral scaffold in synthesis .

Solubility and Formulation

- Hydrochloride Salts : Both this compound and dopamine HCl () utilize HCl salts to improve aqueous solubility. This contrasts with neutral phosphines or carboxamides, which require organic solvents for handling .

Biological Activity

Tris(3,5-dimethylphenyl)methanamine hydrochloride (also known as Tris(3,5-dimethylphenyl)methanamine HCl) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its three 3,5-dimethylphenyl groups attached to a central carbon atom, along with a hydrochloride salt form. Its molecular formula is , and it possesses a significant degree of lipophilicity due to the bulky aromatic groups, which can influence its biological interactions.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of tris-substituted amines exhibit varying degrees of antimicrobial activity. For instance, compounds similar to Tris(3,5-dimethylphenyl)methanamine have been evaluated against various bacterial strains. The findings suggest that increased lipophilicity correlates with enhanced antimicrobial efficacy.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Tris(3,5-dimethylphenyl)methanamine | Staphylococcus aureus | 15 | |

| Tris(3,5-dimethylphenyl)methanamine | Escherichia coli | 12 |

These results indicate that the compound may serve as a template for developing new antimicrobial agents.

2. Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in several cancer cell lines. A study reported that the compound exhibited significant cytotoxicity against pancreatic cancer cells (Panc-1), with an IC50 value indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Panc-1 | 25 | Induction of apoptosis via ERK signaling pathway | |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

The mechanism appears to involve modulation of key signaling pathways that regulate cell proliferation and survival.

3. Case Studies and Research Findings

A notable case study involved the use of this compound in combination therapies for cancer treatment. The compound was tested alongside gemcitabine in pancreatic cancer models, demonstrating enhanced therapeutic efficacy compared to gemcitabine alone. This suggests a potential role for Tris(3,5-dimethylphenyl)methanamine in overcoming drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.